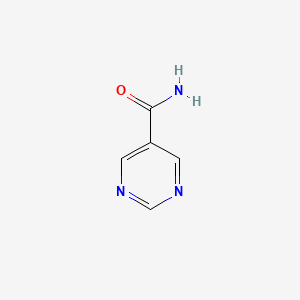

5-Pyrimidinecarboxamide

Descripción

Contextualizing the Pyrimidine (B1678525) Scaffold in Drug Discovery and Development

The pyrimidine scaffold is a fundamental heterocyclic structure that has garnered immense interest from medicinal chemists due to its diverse biological activities. nih.gov As a core component of nucleic acids (in the form of thymine, cytosine, and uracil), pyrimidine derivatives can readily interact with various biological molecules within the cell, such as enzymes and genetic material. nih.govgsconlinepress.com This inherent biocompatibility and versatile chemical nature have made the pyrimidine ring a privileged structure in drug design. mdpi.comnih.gov

A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. Pyrimidine derivatives have established themselves as crucial pharmacophores, demonstrating a wide spectrum of therapeutic applications. mdpi.comnih.gov These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com The adaptability of the pyrimidine scaffold allows for the synthesis of a vast library of compounds with varied biological targets. mdpi.comnih.gov The number of FDA-approved drugs containing the pyrimidine motif continues to grow, highlighting its ongoing importance in pharmaceutical research. nih.gov

The following table showcases some examples of pyrimidine-based drugs and their therapeutic applications:

| Drug Name | Therapeutic Application |

| 5-Fluorouracil (B62378) | Anticancer gsconlinepress.com |

| Zidovudine (AZT) | Antiviral (HIV) |

| Minoxidil | Antihypertensive |

| Trimethoprim | Antibacterial |

| Rosuvastatin | Antihyperlipidemic |

This table is for illustrative purposes and is not exhaustive.

Within the broader family of pyrimidine derivatives, the pyrimidinecarboxamide class is of significant interest. This class is characterized by a pyrimidine ring attached to a carboxamide group (-C(=O)NH2). The introduction of the carboxamide functional group can significantly influence the molecule's physicochemical properties, such as its ability to form hydrogen bonds, which is crucial for binding to biological targets. nih.gov Research in pharmaceutical sciences has explored pyrimidinecarboxamide derivatives for various therapeutic areas, including the development of enzyme inhibitors and agents targeting specific cellular pathways. kribb.re.krajol.info

Significance of Pyrimidine Derivatives as Pharmacophores in Medicinal Chemistry

The Specificity of 5-Pyrimidinecarboxamide and its Research Relevance in Drug Design and Development

This compound, with the chemical formula C5H5N3O, is a specific isomer where the carboxamide group is attached to the 5th position of the pyrimidine ring. nih.gov This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in the design of targeted therapies. nih.govgoogle.com

The research relevance of this compound in drug design stems from its potential to serve as a scaffold for developing highly selective and potent inhibitors of various enzymes and receptors. google.com For instance, derivatives of this compound have been investigated for their potential in treating leukemia and tumors. google.com The ability to modify the carboxamide group and other positions on the pyrimidine ring allows medicinal chemists to fine-tune the molecule's properties to achieve desired biological effects and improve its drug-like characteristics. nih.gov The ongoing exploration of this compound and its derivatives continues to be a promising avenue in the quest for novel and more effective therapeutic agents. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXGKRWDQCEABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326062 | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-49-5 | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40929-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040929495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PYRIMIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3KB75HYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Pyrimidinecarboxamide

Established Synthetic Pathways for 5-Pyrimidinecarboxamide Derivatives

The construction of the this compound core has been achieved through various established synthetic methodologies. These pathways often prioritize efficiency, yield, and the ability to introduce diverse substituents onto the pyrimidine (B1678525) ring.

Multi-component Reactions in Pyrimidinecarboxamide Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they allow for the formation of complex molecules from three or more starting materials in a single step. ajol.info This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.

The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs). ajol.infowikipedia.orgmdpi.com This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgscielo.org.mx The reaction has been adapted for the synthesis of this compound derivatives by using substituted acetoacetanilides as the β-dicarbonyl component. ajol.infogrowingscience.com

A common strategy involves the one-pot reaction of a substituted benzaldehyde, urea (or thiourea), and an acetoacetanilide (B1666496) in the presence of a catalyst. ajol.info The reaction proceeds through a series of bimolecular steps, including condensation and cyclization, to yield the tetrahydropyrimidine-5-carboxamide structure. wikipedia.orgbenthamdirect.com Various catalysts have been employed to improve the efficiency and yield of this reaction, which was notoriously low in its original protocol. scielo.org.mxbenthamdirect.com These include Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA), as well as a range of Lewis acids. wikipedia.orgscielo.org.mxbenthamdirect.com

The choice of catalyst significantly impacts the reaction conditions and outcomes. For instance, using PTSA offers an efficient method that does not require the stringent anhydrous conditions needed for many other Lewis acid catalysts. researchgate.net The use of concentrated HCl can lead to very short reaction times (30-80 minutes) and high yields (50-95%). benthamdirect.com

Table 1: Comparison of Catalysts in Biginelli Reaction for Pyrimidine-5-Carboxamide Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst | Key Advantages | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Efficient, does not require anhydrous conditions. | 8-24 hours | Good to Excellent | benthamdirect.com, researchgate.net |

| Hydrochloric acid (HCl) | Inexpensive, very short reaction times. | 30-80 minutes | 50-95% | benthamdirect.com |

| Uranyl nitrate (B79036) hexahydrate | Cost-effective, easy work-up, compatible with microwave irradiation. | 2-3 hours (conventional), 3-5 minutes (microwave) | High (up to 96%) | ajol.info, ajol.info |

| Dicalcium phosphate (B84403) dihydrate (DCPD) | Green, reusable, heterogeneous catalyst. | 1.5-4 hours | 82-96% | scielo.org.mx |

Palladium catalysis offers a powerful and versatile tool for the synthesis of heterocyclic compounds, including pyrimidine carboxamides. A notable advancement is the development of a palladium-catalyzed, three-starting-material-four-component reaction (3SM-4CR) strategy. nih.gov This oxidative process efficiently synthesizes pyrimidine carboxamides from readily available starting materials: amidines, styrenes, and N,N-dimethylformamide (DMF). nih.gov

A key feature of this innovative method is the dual role of DMF, which acts as both a one-carbon synthon and an amide synthon, a fact confirmed through isotope-labeling experiments. nih.gov The reaction involves a sequence of C-H bond functionalization and cross-dehydrogenative coupling, resulting in the formation of four new chemical bonds in a single operation. nih.gov This approach is lauded for its atom and step economy, use of green oxidants, and potential for application in the pharmaceutical industry. nih.govresearchgate.net

Biginelli Condensation and Analogous Reaction Strategies

Optimization of Reaction Conditions and Catalyst Utilization in Pyrimidinecarboxamide Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. beilstein-journals.org In the synthesis of 5-pyrimidinecarboxamides via the Biginelli reaction, several parameters have been systematically studied.

Solvent and Temperature: The choice of solvent can significantly influence reaction efficiency. Solvents such as acetonitrile (B52724), ethanol, and chloroform (B151607) have been successfully used. ajol.info For instance, in the uranyl nitrate-catalyzed synthesis of DHPMs, acetonitrile was found to be the optimal solvent. ajol.infoajol.info The application of microwave irradiation as an alternative to conventional heating has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. ajol.info

Catalyst Loading: The amount of catalyst used is a critical factor. Studies have shown that for the uranyl nitrate-catalyzed Biginelli reaction, an optimal catalyst loading of 5 mol% provides the best results. ajol.info Increasing the catalyst concentration beyond this point did not lead to any significant improvement in product yield. ajol.info Similarly, heterogeneous catalysts like dicalcium phosphate dihydrate (DCPD) have been optimized for reusability, adding to the green credentials of the synthesis. scielo.org.mx

Table 2: Optimization of Uranyl Nitrate Catalyzed Biginelli Reaction This table is interactive. Users can sort and filter the data.

| Parameter | Variation | Observation | Optimal Condition | Reference |

|---|---|---|---|---|

| Solvent | Chloroform, Dichloromethane, Ethanol, Methanol, Acetonitrile | Acetonitrile provided the highest yield. | Acetonitrile | ajol.info |

| Heating Method | Conventional vs. Microwave | Microwave irradiation significantly reduced reaction time (e.g., 3-5 min vs. 2-3 h) and improved yield. | Microwave Irradiation | ajol.info |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol%, 10 mol% | Yield increased up to 5 mol%; no further improvement was seen with 10 mol%. | 5 mol% | ajol.info |

Preparation of Functionalized Pyrimidinecarboxamide Precursors

The synthesis of complex this compound derivatives often relies on the preparation of functionalized precursors that are subsequently cyclized or modified. A variety of building blocks can be used to construct the pyrimidine ring. growingscience.comresearchgate.net

Common precursors for pyrimidine synthesis include:

β-Dicarbonyl Compounds: Substituted acetoacetanilides are key precursors for introducing the N-aryl-5-carboxamide moiety in Biginelli-type reactions. growingscience.com

Halogenated Pyrimidines: Commercially available halogenated pyrimidines, such as 4-chloropyrimidines, serve as versatile starting materials. The halogen atom can be readily displaced by various nucleophiles to introduce diversity into the final molecule. researchgate.net

Enamines and Enones: Functionalized enamines and α,β-unsaturated ketones (enones) are valuable CCC-building blocks for constructing the pyrimidine core through cyclocondensation reactions. growingscience.comresearchgate.net

Activated Esters: In a strategy aimed at library synthesis, pyrimidine carboxylic acids can be converted to activated esters, such as p-nitrophenyl esters. These reactive intermediates can then be treated with a diverse range of amines to rapidly generate a library of carboxamide derivatives. acs.org

Ester-to-Amide Conversion: Another approach involves the synthesis of a pyrimidine ring bearing an ester group at the 5-position, for example, methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. This ester can then be converted to the primary carboxamide via aminolysis, which can be further derivatized if needed.

Novel Synthetic Strategies and Methodological Advancements for this compound

While established methods are robust, research continues to drive the development of novel and more efficient synthetic strategies for accessing 5-pyrimidinecarboxamides. These advancements often focus on improving atom economy, exploring new catalytic systems, and enabling the synthesis of more complex and diverse molecular architectures. researchgate.netnih.gov

One significant advancement is the use of a four-component reaction strategy that employs palladium catalysis to combine amidines, styrene, and DMF, with DMF uniquely serving as the source for both a carbon atom and the amide group. nih.govresearchgate.net This method exemplifies a modern approach that maximizes complexity in a single, efficient step.

Other novel strategies include:

Iron-Catalyzed Amidation: The use of inexpensive and readily available iron(III) chloride as a Lewis acid catalyst for the direct amidation of esters has been reported. This solvent-free method operates at lower temperatures and shorter reaction times and has been applied to the synthesis of a potential antitubercular pyrimidine carboxamide. mdpi.com

Transition-Metal-Free Annulation: A novel route to pyrimido[4,5-d]pyrimidines has been developed via a direct annulation reaction of N-uracil amidines (prepared from 6-chlorouracil) with benzaldehydes. This reaction proceeds under transition-metal-free conditions, using cesium carbonate as a base and molecular oxygen as the oxidant. researchgate.net

Molecular Hybridization Design: A design-oriented approach, termed crystallographic overlay-based molecular hybridization, has been used to create novel disubstituted pyrimidine-5-carboxamide derivatives with specific biological targets in mind. researchgate.net While primarily a design strategy, it guides the synthesis of new and complex molecular entities.

These modern synthetic advancements provide powerful tools for chemists, enabling more efficient, environmentally friendly, and versatile production of this compound derivatives for various applications.

Green Chemistry Principles in Pyrimidinecarboxamide Synthesis

The integration of green chemistry principles into the synthesis of pyrimidinecarboxamides focuses on developing environmentally benign and efficient protocols. A prominent strategy is the use of one-pot, multi-component reactions (MCRs), such as the Biginelli condensation, which offers significant advantages including the use of inexpensive, non-toxic, and readily available catalysts. benthamdirect.com These reactions can be performed under mild conditions, often without high temperatures, and feature simple work-up procedures, short reaction times, and good to excellent yields (50-95%). benthamdirect.com

Key aspects of green synthetic approaches include:

Eco-friendly Catalysts: Researchers have employed catalysts like taurine, a reusable bio-organic catalyst, for the sustainable one-pot synthesis of (R/S)-2-thioxo-dihydropyrimidine-5-carboxanilides. rsc.org Other environmentally friendly catalysts include p-toluenesulfonic acid monohydrate (PTSA·H2O), concentrated HCl, and uranyl nitrate hexahydrate. benthamdirect.comajol.info

Benign Solvents and Conditions: The use of deep eutectic solvents (DESs), such as a mixture of betaine (B1666868) hydrochloride with urea, provides an environment-friendly medium for synthesis. researchgate.net In some cases, these solvents can play a triple role as a solvent, catalyst, and reactant. researchgate.net Solvent-free reaction conditions are another hallmark of green synthesis in this area. tandfonline.com

Atom and Step Economy: Four-component reaction (3SM-4CR) strategies have been developed for synthesizing pyrimidine carboxamides from simple starting materials like amidines, styrene, and N,N-dimethylformamide (DMF). nih.gov This approach, often catalyzed by palladium, features the use of green oxidants and maximizes atom and step economy by affording four chemical bond formations in a sequential process. nih.gov

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Starting Materials Example | Reference |

|---|---|---|---|---|

| Biginelli Condensation | p-TSA·H2O or HCl | Inexpensive, non-toxic catalyst; simple work-up; short reaction times (30-80 min with HCl). | Acetoacetanilide, aromatic aldehydes, urea/thiourea. | benthamdirect.com |

| One-pot Three-Component Synthesis | Taurine (bio-organic catalyst) | Effective, sustainable, reusable catalyst. | Aryl aldehydes, thiourea, acetoacetanilides. | rsc.org |

| Deep Eutectic Solvent (DES) Synthesis | Betaine hydrochloride/urea mixture | Environment-friendly protocol, high yields, short reaction times, no chromatographic separation. | Not specified | researchgate.net |

| Four-Component Reaction (3SM-4CR) | Palladium | Inexpensive starting materials, green oxidants, atom and step economy. | Amidines, styrene, N,N-dimethylformamide (DMF). | nih.gov |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of this compound derivatives, offering significant advantages over conventional heating methods. ajol.infoajol.info This technology leads to shorter reaction times, higher yields, and often involves simpler work-up procedures. ajol.info

The Biginelli condensation reaction for producing dihydropyrimidine-5-carboxamides is a prime example where microwave irradiation has been successfully applied. ajol.info Using catalysts such as uranyl nitrate hexahydrate or ruthenium chloride dihydrate, the reaction times can be dramatically reduced from hours under conventional heating to mere minutes under microwave conditions. ajol.inforesearchgate.netresearchgate.net For instance, the synthesis of certain dihydropyrimidinone (DHPM) derivatives that takes 15-18 hours with conventional reflux can be completed in 15-18 minutes using microwave irradiation at 160 W. researchgate.net Similarly, hydroxymethylation of pyrimidine bases and nucleosides with paraformaldehyde in an alkaline medium is achieved in very high yields under microwave irradiation. thieme-connect.de

| Reaction Type | Catalyst | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Biginelli Condensation | UO₂(NO₃)₂·6H₂O | Conventional | 15-18 hours | 70-90% | researchgate.net |

| Microwave (160 W) | 15-18 minutes | 80-96% | researchgate.net | ||

| Biginelli Condensation | RuCl₃·2H₂O | Conventional | Not specified | 80-92% | researchgate.net |

| Microwave (145 W) | 5 minutes | 85-96% | researchgate.net | ||

| Synthesis of Tetrahydropyrimidines | Not specified | Microwave | 22-24 minutes | Not specified | foliamedica.bg |

Derivatization Strategies for Expanding this compound Structural Diversity

Expanding the structural diversity of the this compound core is crucial for developing new compounds with tailored properties. This is often achieved through various derivatization strategies that modify the pyrimidine ring, the carboxamide moiety, or form fused ring systems. A "deconstruction-reconstruction" strategy has been proposed, where complex pyrimidines are broken down to a synthetic intermediate that can then be reconstructed into diverse analogues, including other heterocycles like azoles. nih.gov This approach is valuable for creating chemical libraries for structure-activity relationship (SAR) studies. nih.gov

Modifying the pyrimidine ring by introducing various substituents is a common strategy to create novel this compound derivatives. These substitutions can occur at multiple positions, most notably at the C2, C4, and C6 positions of the pyrimidine ring.

Research has shown that introducing a cyclopropyl (B3062369) group at the C2 position can be beneficial for the biological activity of the resulting compounds. sioc-journal.cn The synthesis of N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides has been accomplished using active substructure splicing methods. sioc-journal.cn

Other synthetic routes allow for the introduction of aryl groups. For example, the Biginelli reaction can be used to synthesize 4-aryl-dihydropyrimidine-5-carboxamides by condensing an aromatic aldehyde, acetoacetanilide, and urea or thiourea. ajol.info The nature of the substituent on the aromatic aldehyde directly translates to the substituent at the C4 position of the pyrimidine ring. ajol.info Furthermore, multi-component reactions can yield 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Nucleophilic aromatic substitution (SNAr) reactions are also employed, for instance, by reacting 2,4,5-trichloropyrimidine (B44654) with various amines to introduce substituents at the C2 and C4 positions. nih.gov

Altering the carboxamide group is another key strategy for diversifying the this compound scaffold. This typically involves synthesizing a series of N-substituted amide derivatives.

One direct method is the amidation of a pyrimidine-5-carboxylic acid or its activated ester derivative. For instance, after hydrolyzing a pyrimidine-5-carboxylate ester, the resulting carboxylic acid can be reacted with various amines to yield the corresponding N-substituted carboxamides. researchgate.net Iron(III) chloride has been used as a catalyst for the direct amidation of esters under solvent-free conditions, providing a versatile method compatible with a range of amines. researchgate.net

A practical synthesis for 5-(N-substituted-carboxamide)-2'-deoxycytidine analogues has been developed, where different groups such as benzyl, 1-naphthylmethyl, and 3-phenylpropyl are attached to the carboxamide nitrogen. nih.gov Similarly, N-substituted imidazole-5-carboxamides have been synthesized as analogues of known biologically active molecules. brieflands.com The synthesis of N-(substituted phenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamides also highlights the modification of the carboxamide moiety by introducing various substituted phenyl groups. sioc-journal.cn

Creating fused heterocyclic systems that incorporate the pyrimidinecarboxamide core is a sophisticated strategy to generate structurally complex and novel molecules. These fused systems often exhibit unique chemical and biological properties.

One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides. These are typically prepared from a pyrazole (B372694) precursor, such as methyl 5-amino-1H-pyrazole-4-carboxylate. researchgate.net Through a series of steps including cyclization, chlorination, and substitution, various groups can be introduced onto the pyrimidine portion of the fused ring system before hydrolysis of the ester and subsequent amidation to form the desired carboxamides. researchgate.netresearchgate.net Microwave-assisted copper-catalyzed C-3 amination has also been developed for the efficient synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.com

Other examples of fused systems include pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which have been synthesized from 2-thioxo-1,2-dihydropyridine-3-carbonitriles. nih.gov Additionally, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by intramolecular ring closure, provides an efficient route to 5,6-fused 2-pyridone ring systems, which are structurally related to the pyrimidine core. organic-chemistry.org

Biological Activity Profiling and Mechanistic Studies of 5 Pyrimidinecarboxamide and Its Derivatives

Broad Spectrum Biological Activities Attributed to Pyrimidinecarboxamide Compounds

The pyrimidine (B1678525) carboxamide scaffold is a versatile structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. ontosight.aiontosight.aiontosight.aiontosight.ainih.govresearchgate.net These compounds are recognized for their potential therapeutic applications stemming from their ability to interact with various biological targets. ontosight.aiontosight.ai The core pyrimidine structure is a key component of nucleic acids, which likely contributes to its biological significance. researchgate.netontosight.ai

Extensive research has demonstrated that pyrimidine carboxamide derivatives possess broad-spectrum biological activities, including:

Antimicrobial Activity: This includes antibacterial and antifungal properties. ontosight.aiontosight.aiontosight.ainih.govresearchgate.netontosight.aiontosight.ai

Antiviral Activity: Certain derivatives have shown potential in combating various viruses. ontosight.aiontosight.aiontosight.ainih.govresearchgate.netontosight.ai

Anticancer Activity: This is one of the most widely investigated areas, with compounds showing promise against various cancer cell lines. ontosight.aiontosight.aiontosight.ainih.govresearchgate.netontosight.aiontosight.ai

Anti-inflammatory Activity: Some derivatives have been noted for their anti-inflammatory effects. researchgate.netnih.gov

Enzyme Inhibition: They can act as inhibitors for various enzymes, which is a key mechanism for their therapeutic effects. ontosight.aiontosight.ailookchem.com

The diverse biological profile of pyrimidine carboxamides makes them a subject of ongoing research and development in the quest for new therapeutic agents. ontosight.aiontosight.aiontosight.aiontosight.ai

Specific Therapeutic Areas of Investigation for 5-Pyrimidinecarboxamide Derivatives

The anticancer and antitumor potential of this compound derivatives is a significant area of research. ontosight.aiontosight.ainih.gov These compounds have been investigated for their ability to inhibit the growth of cancer cells and have shown promising results in various studies. ontosight.ai The structural diversity of these derivatives allows for the fine-tuning of their biological activity. ontosight.ai

This compound derivatives have been shown to exert their anticancer effects by modulating cellular proliferation pathways. ontosight.ai Some derivatives have been found to interfere with DNA synthesis and cell proliferation in cancer cells. ontosight.ai For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle in the G2/M phase in HepG2 cells, leading to a significant increase in apoptotic cells. rsc.org This indicates that these compounds can disrupt the normal cell division process in cancer cells, leading to their death.

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human tumor cell lines. figshare.com Studies have demonstrated the in vitro anticancer activity of these compounds against lines such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). figshare.comtandfonline.comresearchgate.netunit.no

For example, a study on new pyrimidine-5-carbonitrile derivatives reported significant cytotoxic activity against HepG2, A549 (non-small cell lung cancer), and MCF-7 cell lines. rsc.org One particular compound, 10b , exhibited IC₅₀ values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2, A549, and MCF-7 cells, respectively. rsc.org Another study on pyrimidine carboxamide derivatives linked to thiophene, pyrazole (B372694), and thiazole (B1198619) moieties also showed significant therapeutic activity against HepG2, HCT-116, and MCF-7 cell lines, with compounds 9b, 10b, 11b, and 19b being particularly noteworthy. figshare.comtandfonline.com

| Compound | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 10b | 3.56 | Not Reported | 7.68 | rsc.org |

| Compound 9b | 12.2 ± 1.5 | Not Reported | Not Reported | tandfonline.com |

| Compound 10b (second study) | 30.0 ± 1.3 | Not Reported | Not Reported | tandfonline.com |

| Compound 11b | 12.1 ± 2.5 | Not Reported | Not Reported | tandfonline.com |

| Compound 19b | 21.3 ± 2.1 | Not Reported | Not Reported | tandfonline.com |

The mechanism of anticancer activity for many this compound derivatives involves the inhibition of specific oncogenic targets. ontosight.ai Kinases, which are crucial enzymes in cell signaling pathways, are a common target.

Focal Adhesion Kinase (FAK): FAK is a tyrosine kinase that plays a significant role in cancer cell migration and survival. nih.gov Some pyrimidine derivatives are being explored as FAK inhibitors to combat triple-negative breast cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another key target in cancer therapy, and its inhibition can halt cancer cell growth. empendium.com Several pyrimidine-based derivatives have been developed as EGFR inhibitors. rsc.orgfrontiersin.org For example, a pyrimidine-5-carbonitrile derivative, compound 10b , was identified as a potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM. rsc.org This is comparable to the reference drug erlotinib, which has an IC₅₀ of 2.83 ± 0.05 nM. rsc.org The binding modes of these derivatives to the EGFR active site are often investigated through molecular docking studies. rsc.org

Beyond their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activities. ontosight.aiontosight.aiontosight.aiontosight.ai This includes antibacterial, antiviral, and antifungal actions. ontosight.aiontosight.aiontosight.ainih.govresearchgate.netontosight.ai

Antimicrobial Activities (Antibacterial, Antiviral, Antifungal)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. Research has demonstrated that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

One study focused on the synthesis of pyrimidine-5-carboxamide derivatives containing 2,4-diamino substitutions. These compounds were tested for their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus (MTCC-96) and Streptococcus pyogenes (MTCC-442) as representatives of Gram-positive bacteria, and Escherichia coli (MTCC-443) as a Gram-negative bacterium. The results were compared with standard antibiotics like Ampicillin and Ciprofloxacin.

In another investigation, a series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and screened for their antibacterial properties. nih.gov The study reported that compounds with specific substitutions, namely 4-fluoro (8d), 4-chloro (8e), and 4-bromo (8f) on the benzylidene ring, showed excellent activity against E. coli (MTCC 443), with zones of inhibition ranging from 30 to 33 mm. nih.gov

A facile one-pot synthesis method was used to create various 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives. scispace.comajol.info These compounds underwent screening for their antibacterial activity, indicating the broad potential of the pyrimidine-5-carboxamide core in developing new antibacterial agents. ajol.info

Table 1: Antibacterial Activity of Selected 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives

| Compound | Substituent | Zone of Inhibition against E. coli (mm) | Reference |

|---|---|---|---|

| 8d | 4-Fluoro | 33 | nih.gov |

| 8e | 4-Chloro | 32 | nih.gov |

| 8f | 4-Bromo | 30 | nih.gov |

| Norfloxacin (Standard) | - | 35 | nih.gov |

Antiviral Potentials (e.g., against HIV, Influenza)

The pyrimidine scaffold is a critical component in many compounds investigated for antiviral activity. mdpi.com Derivatives of pyrimidine have been reported to inhibit a wide array of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. nih.gov

Research into pyrimidine-based compounds has led to the development of potent antiviral agents. For instance, certain pyrimidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. One study detailed a series of 39 prepared compounds, with many exhibiting significant antiviral activity against the HIV-1-IIIB strain, with half-maximal effective concentrations (EC₅₀) under 10 nM. mdpi.com Notably, one compound showed potent EC₅₀ values between 3.43 and 11.8 nM against a panel of wild-type and resistant mutant strains of HIV. mdpi.com

In the context of influenza, pyrimidine derivatives have also shown significant promise. One such drug candidate, HAA-09 (compound 65), was found to target the influenza PB2 cap-binding domain, demonstrating potent anti-influenza efficacy in both in vitro and in vivo models. mdpi.com This compound exhibited high inhibitory activity against the influenza A virus polymerase with a half-maximal inhibitory concentration (IC₅₀) of 0.06 μM and an EC₅₀ of 0.03 μM. mdpi.com Its effectiveness against both oseltamivir-sensitive and oseltamivir-resistant variants highlights the potential of the pyrimidine core in overcoming drug resistance. mdpi.com The broad-spectrum antiviral potential of pyrimidines makes them a valuable scaffold in the search for new therapies for viral infections. nih.govresearchgate.net

Antifungal Properties

Pyrimidine-5-carboxamide derivatives have emerged as a promising class of fungicides. sioc-journal.cn Researchers have designed and synthesized novel series of these compounds and tested their efficacy against various plant pathogenic fungi.

In one study, N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides were developed. sioc-journal.cn Several of these compounds demonstrated high antifungal activity. For example, N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4e), N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4h), and N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) showed significant inhibitory rates of 87.9%, 84.4%, and 85.2% respectively, against Botrytis cinerea at a concentration of 100 mg/L. sioc-journal.cn Compound 4k also displayed an 84.6% inhibition rate against Sclerotinia sclerotiorum. sioc-journal.cn Further testing revealed that compound 4k had a low effective concentration value of 4.67 mg/L, comparable to the commercial fungicide cyprodimol. sioc-journal.cn

Another study focused on 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides. sioc-journal.cn At a concentration of 100 mg/L, N-(4-methyl)phenyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide (4f) and N-(4-chlorobenzyl)-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide (4j) exhibited high activity against Rhizoctonia solani, with inhibition rates of 85.3% and 79.1%, respectively. sioc-journal.cn

Additionally, a series of 17 novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities. nih.gov Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) was particularly effective against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml). nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Carboxamide Derivatives

| Compound | Target Fungus | Activity | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) | Botrytis cinerea | 85.2% inhibition at 100 mg/L | sioc-journal.cn |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) | Sclerotinia sclerotiorum | 84.6% inhibition at 100 mg/L | sioc-journal.cn |

| N-(4-methyl)phenyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide (4f) | Rhizoctonia solani | 85.3% inhibition at 100 mg/L | sioc-journal.cn |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC₅₀ = 10.5 μg/ml | nih.gov |

Antimycobacterial Activity and Isocitrate Lyase Inhibition Studies

The fight against tuberculosis, caused by Mycobacterium tuberculosis (MTB), requires the development of new therapeutic agents, particularly those that can target persistent bacteria. juit.ac.in Isocitrate lyase (ICL), an enzyme crucial for the survival of MTB on fatty acid carbon sources during the persistent phase of infection and absent in humans, has been identified as a promising drug target. juit.ac.intandfonline.comnih.govresearchgate.net

A series of fourteen 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides were synthesized and evaluated for their activity against MTB. tandfonline.comnih.gov These compounds were tested against the drug-susceptible H37Rv strain, a multidrug-resistant (MDR-TB) strain, and for their ability to inhibit MTB isocitrate lyase (ICL). tandfonline.comnih.gov

Among the synthesized compounds, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3n) demonstrated the most potent in vitro activity. nih.gov It exhibited a minimum inhibitory concentration (MIC) of less than 0.17 μM against the logarithmic-phase H37Rv strain and 0.17 μM against MDR-TB. tandfonline.comnih.gov Furthermore, several compounds in this series showed moderate inhibitory activity against MTB ICL, with 20–45% inhibition at a concentration of 10 μM. tandfonline.comnih.gov These findings underscore the potential of this compound derivatives as a basis for developing novel anti-tuberculosis drugs that function through the inhibition of ICL. juit.ac.intandfonline.com

Table 3: Antimycobacterial Activity of Compound 3n

| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

|---|---|---|---|

| 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3n) | M. tuberculosis H37Rv | <0.17 | tandfonline.com, nih.gov |

| MDR-TB | 0.17 | tandfonline.com, nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine-based compounds have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. mdpi.comnih.gov Their mechanism of action often involves the modulation of key signaling pathways and receptors that are central to the inflammatory response.

One study investigated a 4-thioxopyrimidine derivative, RDV-8, and found it possessed both anti-inflammatory and immunomodulatory effects. nih.gov In a rat model of carrageenan-induced pleurisy, treatment with RDV-8 led to a significant reduction in exudate volume and the migration of polymorphonuclear leukocytes. nih.gov In vitro, RDV-8 decreased the proliferation of human peripheral blood mononuclear cells. nih.gov These results suggest that pyrimidine derivatives could be a strategic new approach for modulating inflammatory responses. nih.gov Another study on pyrimidine derivatives L1 and L2 showed they could inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells in a dose-dependent manner and reduce levels of reactive oxygen species, confirming their antioxidant and anti-inflammatory properties. mdpi.com

CXCR2 Modulation and Therapeutic Implications in Inflammatory Disorders

The chemokine receptor CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation and is implicated in a variety of inflammatory diseases and cancer. nih.govnih.gov Consequently, CXCR2 antagonism is considered a promising therapeutic strategy. nih.govresearchgate.net

Researchers have identified several pyrimidine-based scaffolds as potent CXCR2 antagonists. Through a scaffold hopping approach, pyrido[3,4-d]pyrimidine (B3350098), triazolo[4,5-d]pyrimidine, and isoxazolo[5,4-d]pyrimidine (B13100350) scaffolds were identified as having IC₅₀ values below 1 μM in both binding and calcium mobilization assays. nih.gov An initial pyrido[3,4-d]pyrimidine analogue showed promise as a CXCR2 antagonist with an IC₅₀ value of 0.11 µM. nih.gov

Further studies on pyrimidine-based compounds identified a class that modulates CXCR2-mediated signaling. acs.org The lead compound, CX797, was found to inhibit IL-8-mediated cAMP signaling and receptor degradation while specifically up-regulating IL-8-mediated β-arrestin-2 recruitment and inhibiting cell migration. acs.org This distinct mechanism of action differentiates it from other known CXCR2 inhibitors, highlighting the diverse ways pyrimidine derivatives can modulate this key inflammatory receptor. acs.org These findings support the development of pyrimidine-based CXCR2 antagonists for the treatment of inflammatory disorders. nih.gov

Syk Tyrosine Kinase Inhibition in Allergic and Inflammatory Reactions

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, including mast cells and B-cells. cornell.edudoi.org It is a key mediator in allergic and inflammatory responses, making it an attractive therapeutic target. cornell.edunih.gov

Several studies have identified 4-anilinopyrimidine-5-carboxamides as novel and selective inhibitors of Syk. cornell.edu These compounds demonstrated high selectivity for Syk over other kinases and effectively inhibited 5-HT release from RBL cells. cornell.edu One selected compound, 9a, inhibited the passive cutaneous anaphylaxis reaction in mice, suggesting its potential as a new anti-allergic agent. cornell.edu Syk Inhibitor II, a pyrimidine-carboxamide compound, was also shown to block Syk with an IC₅₀ of 41 nM and prevent FcεRI-mediated 5-HT release in RBL-2H3 cells. caymanchem.com

Further research led to the discovery of a novel series of SYK inhibitors with a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold. nih.gov Compound 1 (NMS-0963) from this series was identified as a highly potent Syk inhibitor with an IC₅₀ of 3 nM and showed high selectivity and antiproliferative activity in Syk-dependent cell lines. nih.gov Similarly, imidazo[1,2-c]pyrimidine (B1242154) derivatives, such as BAY 61-3606, have been developed as potent and selective Syk inhibitors, effectively blocking degranulation and cytokine synthesis in mast cells and basophils. doi.org The development of these pyrimidine-based Syk inhibitors offers a promising therapeutic strategy for managing allergic diseases and other inflammatory conditions. nih.govgoogle.comnih.gov

Table 4: Syk Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound/Series | Syk Inhibition (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| 4-Anilinopyrimidine-5-carboxamides | Not specified | Inhibited passive cutaneous anaphylaxis in mice. | cornell.edu |

| Syk Inhibitor II | 41 nM | ATP-competitive and reversible Syk inhibitor. | caymanchem.com |

| NMS-0963 (4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold) | 3 nM | Highly potent and selective Syk inhibitor. | nih.gov |

| BAY 61-3606 (Imidazo[1,2-c]pyrimidine derivative) | Ki = 7.5 nM | Potent and selective inhibitor, orally available. | doi.org |

Cannabinoid Receptor (CB2) Agonism for Inflammatory Pain Management

Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). ncats.ionih.govunipi.itd-nb.info This receptor is primarily expressed in immune tissues, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to the cannabinoid receptor 1 (CB1). ncats.iounipi.itnih.gov

One notable derivative, GW842166X, which is chemically known as 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, has demonstrated significant potential in managing inflammatory pain. ncats.ionih.gov In animal models, orally administered GW842166X effectively reversed hyperalgesia induced by complete Freund's adjuvant, a common model for inflammatory pain. nih.gov This effect was shown to be mediated by the CB2 receptor. nih.gov

The development of selective CB2 agonists like the this compound derivatives provides a promising therapeutic strategy for inflammatory conditions. researchgate.net These compounds offer the potential for pain relief by modulating the immune system's response to inflammation. d-nb.info The selectivity for the CB2 receptor is a key advantage, as it avoids the central nervous system effects associated with CB1 receptor activation. unipi.itresearchgate.net

| Compound | Description | Receptor Target | Therapeutic Potential | Reference |

|---|---|---|---|---|

| GW842166X | A this compound derivative. | Selective CB2 receptor agonist. | Treatment of inflammatory pain. | ncats.ionih.gov |

| AM1241 | A CB2-selective agonist. | CB2 receptor | Suppression of inflammatory and neuropathic pain. | nih.gov |

| HU308 | A CB2-selective agonist. | CB2 receptor | Antinociceptive effects in persistent pain states. | nih.gov |

Mast Cell Stabilization and Histamine (B1213489) Release Inhibition Mechanisms

Certain derivatives of this compound have been investigated for their ability to stabilize mast cells and inhibit the release of histamine. nih.gov Mast cells play a crucial role in allergic and inflammatory reactions by releasing various mediators, including histamine, upon activation. google.comnih.gov The stabilization of these cells is a key mechanism for managing such conditions. wikipedia.orgmastocytosis.ca

Specifically, N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides were synthesized and evaluated for their mast cell-stabilizing properties. nih.gov One of the most active compounds in this series demonstrated potent inhibition of histamine release from passively sensitized rat peritoneal mast cells in vitro. nih.gov This activity suggests a potential therapeutic application for conditions where mast cell degranulation is a key pathological feature. nih.govgoogle.com The mechanism of action is thought to involve the inhibition of downstream signaling pathways that are activated upon immunoglobulin E (IgE) receptor cross-linking, a critical step in mast cell activation. google.comgoogleapis.com

| Compound Class | Mechanism of Action | Biological Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides | Mast cell stabilization. | Inhibition of histamine release. | Anti-ulcer and anti-allergic agents. | nih.gov |

| Olopatadine | Selective histamine H1 antagonist and mast cell stabilizer. | Attenuates allergic responses. | Allergic conjunctivitis. | drugbank.com |

| Cromolyn Sodium | Mast cell stabilizer. | Inhibits degranulation of mast cells. | Asthma, allergic rhinitis. | wikipedia.org |

Vanin Enzyme Inhibition for Inflammatory Bowel Diseases

Pyrimidine carboxamides have emerged as a novel class of inhibitors for vanin-1, an enzyme implicated in inflammatory bowel diseases (IBD). researchgate.netnih.govacs.org Vanin-1 is an ectoenzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine. researchgate.netfrontiersin.org Elevated levels of vanin-1 have been observed in the intestinal epithelium of patients with ulcerative colitis and Crohn's disease. guidetopharmacology.org

Research has led to the identification of potent and selective pyrimidine carboxamide-based inhibitors of vanin-1. nih.govacs.org Through structure-based design and optimization of physicochemical properties, compounds with suitable profiles for preclinical development have been discovered. nih.gov These inhibitors have shown efficacy in animal models of colitis, suggesting that targeting vanin-1 with pyrimidine carboxamide derivatives could be a viable therapeutic strategy for IBD. nih.govacs.orggoogleapis.com The inhibition of vanin-1 is believed to exert anti-inflammatory effects by modulating pathways related to oxidative stress. researchgate.netguidetopharmacology.org

| Compound Series | Target Enzyme | Therapeutic Indication | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine Carboxamides | Vanin-1 | Inflammatory Bowel Diseases (IBD) | Identified as potent and competitive inhibitors. Showed efficacy in preclinical models of colitis. | nih.govacs.org |

| Thiazole Carboxamides | Vanin-1 | Inflammatory Bowel Disease | Demonstrated potent inhibition at protein, cellular, and tissue levels. High bioavailability in rats. | acs.org |

| Diaryl Ketones | Vanin-1 | Inflammatory Bowel Disease | Initial scaffold identified from high-throughput screening, leading to the development of pyrimidine carboxamide inhibitors. | nih.gov |

Central Nervous System (CNS) Activity and Neurological Applications

The pyrimidine scaffold is recognized for its potential in developing agents active in the central nervous system (CNS). mdpi.com

Anticonvulsant Potential and Neurotoxicity Screening

Derivatives of pyrimidine have been synthesized and screened for their anticonvulsant activity. researchgate.net Some pyrimidine derivatives have shown promise in preclinical models of seizures, such as the maximal electroshock (MES) seizure method. researchgate.net For instance, a series of 1,2,4-triazole (B32235) derivatives incorporating a pyrimidine ring were synthesized and evaluated, with some compounds showing notable anticonvulsant effects without significant neurotoxicity at tested doses. researchgate.net The structural diversity of pyrimidine derivatives allows for the exploration of various substitutions to optimize anticonvulsant activity and minimize adverse effects. scispace.comgrafiati.com

| Compound Series | Screening Method | Observed Activity | Neurotoxicity Assessment | Reference |

|---|---|---|---|---|

| 1,2,4-triazole derivatives of pyrimidine | Maximal Electroshock (MES) seizure method | Anticonvulsant activity observed, with compound 5f being the most potent in the series. | No neurotoxicity observed at the maximum administered dose (100 mg/kg) via the rotarod test. | researchgate.net |

| 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives | Maximal Electroshock (MES) seizure method | Significant anticonvulsant properties. | Evaluated by the rotarod test. | nih.gov |

Receptor Binding Studies in CNS

Receptor binding studies are crucial for understanding the mechanism of action of CNS-active compounds. msdmanuals.com For pyrimidine derivatives targeting CNS receptors, these studies help to determine their affinity and selectivity for specific receptor subtypes. researchgate.net For example, in the context of cannabinoid receptors, which are also found in the CNS, binding assays are used to characterize the interaction of pyrimidine-based ligands with CB1 and CB2 receptors. nih.govmdpi.com Such studies have been instrumental in identifying selective CB2 agonists, thereby avoiding the psychoactive effects associated with CB1 receptor activation in the brain. ncats.ioresearchgate.netnih.gov Understanding the binding modes through molecular modeling and quantitative structure-activity relationship (QSAR) studies further aids in the rational design of novel CNS-active pyrimidine derivatives. researchgate.netnih.gov

| Compound/Class | Receptor(s) Studied | Key Findings from Binding Studies | Reference |

|---|---|---|---|

| GW842166X | Cannabinoid CB1 and CB2 receptors | High selectivity for the CB2 receptor over the CB1 receptor. | ncats.ionih.gov |

| Chloroindole analogues of MDMB-CHMICA | Human cannabinoid receptor CB1 (hCB1) | All tested isomers showed high affinity in the low nanomolar range. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | Benzodiazepine receptors (BZR), Serotonin (B10506) receptors | Derivatives show affinity for CNS receptors, indicating potential for neurological applications. | researchgate.net |

Modulation of Neurotransmitter Systems

The therapeutic potential of compounds acting on the CNS is often linked to their ability to modulate neurotransmitter systems. drugbank.comexplorationpub.com Pyrimidine derivatives can be designed to interact with various components of these systems, including receptors and enzymes involved in neurotransmitter synthesis and metabolism. mdpi.com For instance, the modulation of the glutamatergic system, the primary excitatory neurotransmitter system in the brain, is a target for treating various neurological and psychiatric disorders. mdpi.com Pyrimidine-based compounds have been explored as modulators of glutamate (B1630785) receptors like the NMDA receptor. mdpi.com Additionally, the interaction of pyrimidine derivatives with monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and dopamine, represents another avenue for therapeutic intervention in CNS disorders.

| Neurotransmitter System | Potential Target for Pyrimidine Derivatives | Therapeutic Relevance | Reference |

|---|---|---|---|

| Glutamatergic System | NMDA receptors | Neurological and psychiatric disorders such as depression and Alzheimer's disease. | mdpi.com |

| Serotonergic System | 5-HT1B receptors | Regulation of terminal autoreceptors in the CNS. | nih.gov |

| Monoaminergic System | Monoamine Oxidase (MAO) | Modulation of neurotransmitter levels for treating depression and other mood disorders. |

Other Potential Biological Activities (e.g., Antileishmanial, Antimalarial, Antioxidant)

The therapeutic potential of the this compound scaffold extends beyond primary research areas to include a variety of other significant biological activities. Investigations have revealed promising efficacy against parasitic diseases like leishmaniasis and malaria, with some studies also exploring their antioxidant capabilities.

Antileishmanial and Antimalarial Activity The pyrimidine core is a key structural motif in the search for new antiparasitic agents. Screening of compound libraries has identified several pyrimidine derivatives with notable activity against Leishmania and Plasmodium species. For instance, a screen of the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 diverse compounds, identified 14 compounds with antileishmanial activity at concentrations below 500 nM against intracellular Leishmania major parasites. scienceopen.com This highlights the potential for compounds developed for malaria to be repurposed for leishmaniasis, a concept known as drug repositioning. scienceopen.com

Specific studies on derivatives have shown significant potency. One study synthesized hydrazine-coupled pyrazole derivatives, with compound 13 exhibiting an exceptionally potent antipromastigote activity against a Leishmania aethiopica isolate (IC50 = 0.018 µg/mL), making it 174-fold more active than the standard drug miltefosine. researchgate.net Similarly, investigations into constituents from medicinal plants like Khaya senegalensis have identified compounds such as methylangolensate that possess both antileishmanial and antiplasmodial properties. mdpi.com Extracts from Antrocaryon klaineanum have also demonstrated strong activity against chloroquine-resistant P. falciparum strains and L. donovani promastigotes. nih.gov While not all active compounds are pyrimidinecarboxamides, the frequent discovery of active pyrimidines underscores the importance of this scaffold in antiparasitic drug discovery. researchgate.netmdpi.com

The following table summarizes the antiprotozoal activity of selected compounds and extracts mentioned in recent studies.

| Compound/Extract | Organism | Activity (IC₅₀) | Reference |

| MMV Compound Series | Leishmania major | < 500 nM | scienceopen.com |

| Hydrazine-coupled pyrazole 13 | Leishmania aethiopica | 0.018 µg/mL | researchgate.net |

| K. senegalensis Methanol Extract | P. falciparum (PfDd2) | Moderate | mdpi.com |

| K. senegalensis Methanol Extract | L. donovani | 2.68 ± 0.42 µg/mL | mdpi.com |

| A. klaineanum Methanol Extract | P. falciparum (Dd2) | 2.78 ± 0.06 µg/mL | nih.gov |

| A. klaineanum Ethyl Acetate Fraction | L. donovani | 4.80 ± 0.13 µg/mL | nih.gov |

Antioxidant Activity The antioxidant potential of this compound derivatives is a less explored area. Some studies on crude plant extracts containing a wide range of phytochemicals, including those with pyrimidine-like structures, have been conducted. For example, the ethanolic stem bark extract of Trichilia monadelpha was evaluated for its antioxidant potential using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. ajol.info The study reported a weak antioxidant potential for the crude extract (IC50 > 500 μg/mL) compared to controls like ascorbic acid. ajol.info Further research is required to isolate specific this compound compounds and evaluate their intrinsic antioxidant properties.

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying specific molecular targets, delineating their interactions with cellular pathways, and characterizing their effects on enzyme and receptor functions. ontosight.aievitachem.com The presence of the pyrimidine ring, a fundamental component of nucleic acids, suggests that these compounds could potentially interfere with nucleic acid metabolism or other related cellular processes. ontosight.ai

Target Identification and Validation Strategies

Identifying the direct molecular targets of this compound derivatives is a key step in understanding their mechanism of action. Modern chemical biology provides several powerful strategies for this purpose.

Chemical Proteomics and Affinity-Based Probes: These approaches utilize modified versions of the bioactive compound (probes) to capture their protein binding partners from cell lysates. nih.gov For instance, activity-based protein profiling (ABPP) uses probes that covalently bind to the active site of enzymes, allowing for their identification via mass spectrometry. frontiersin.org This strategy was used to identify 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMPP) kinase as a target for a natural product, demonstrating the utility of this approach for pyrimidine-related compounds. frontiersin.org

Genetic and Systems Biology Approaches: Analyzing genetic mutations that confer resistance to a compound can help identify its target. Similarly, observing the global changes in protein expression (proteomics) or metabolite levels (metabolomics) after treatment can provide clues about the pathways, and therefore the targets, affected by the compound. nih.gov

Computational Prediction: In silico methods, such as molecular docking, can predict the binding of a compound to the known three-dimensional structures of proteins. smolecule.com This can help prioritize potential targets for experimental validation.

Through these strategies, several potential targets for pyrimidinecarboxamide derivatives have been identified. For example, studies have implicated enzymes such as isocitrate lyase in the antimycobacterial activity of certain 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides. tandfonline.comtandfonline.com Other research has identified protein kinases as significant targets for this class of compounds. smolecule.com

Interaction with Specific Cellular Pathways and Biochemical Networks

Once a target is identified, the next step is to understand how modulating that target affects broader cellular functions. This compound derivatives have been shown to interact with a variety of critical cellular pathways.

Derivatives have been investigated for their ability to act on cellular pathways involved in tumor growth and proliferation. ontosight.ai For example, the pyrimidine analogue Carmofur (1-hexylcarbamoyl-5-fluorouracil) is a prodrug that is converted into 5-fluorouracil (B62378) (5-FU), a well-known inhibitor of thymidylate synthase involved in DNA synthesis. wikipedia.org More recently, Carmofur itself has been identified as a potent inhibitor of acid ceramidase (AC), an enzyme involved in ceramide metabolism, which plays a role in cancer cell survival and death. wikipedia.org This dual mechanism highlights the complex interactions these compounds can have.

Another example is Cerdulatinib , a 4-(cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide derivative, which is known to be an inhibitor of spleen tyrosine kinase (Syk) and Janus kinases (JAK). These kinases are key components of signaling pathways that regulate cellular proliferation and hematopoiesis, and their inhibition is a strategy for treating certain cancers and inflammatory disorders. nih.gov

Enzyme Inhibition Studies and Kinetic Analysis

A primary mechanism of action for many biologically active pyrimidinecarboxamides is the inhibition of specific enzymes. researchgate.net Extensive research has focused on quantifying this inhibition through in vitro enzyme assays, which determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀) and the inhibition constant (Ki).

Novel synthesized pyrimidine derivatives have been shown to be effective inhibitors of several metabolic enzymes. nih.gov Studies have demonstrated potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are implicated in diseases like glaucoma and epilepsy. researchgate.netnih.gov Significant inhibitory activity has also been observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.netnih.gov Furthermore, inhibition of α-glycosidase and aldose reductase (AR) suggests potential applications in managing diabetes. researchgate.netnih.gov

In the field of infectious diseases, derivatives have been designed as inhibitors of essential microbial enzymes. For instance, 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides were found to inhibit Mycobacterium tuberculosis isocitrate lyase (ICL), an enzyme crucial for bacterial survival on fatty acid sources. tandfonline.com Another study focused on designing pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate biosynthesis pathway that is a validated antibacterial target. nih.gov

The table below presents kinetic data for the inhibition of various enzymes by selected pyrimidine derivatives.

| Derivative Class | Target Enzyme | IC₅₀ Value | Ki Value | Reference |

| Novel Pyrimidine Derivatives | hCA I | - | 39.16 ± 7.70 nM | nih.gov |

| Novel Pyrimidine Derivatives | hCA II | - | 18.21 ± 3.66 nM | nih.gov |

| Novel Pyrimidine Derivatives | AChE | - | 33.15 ± 4.85 nM | nih.gov |

| Novel Pyrimidine Derivatives | BChE | - | 31.96 ± 8.24 nM | nih.gov |

| Novel Pyrimidine Derivatives | α-glycosidase | - | 17.37 ± 1.11 nM | researchgate.net |

| Novel Pyrimidine Derivatives | Aldose Reductase (AR) | - | 648.82 ± 53.74 nM | researchgate.net |

| Pyrimido[4,5-c]pyridazine 16 | BaDHPS | ~150 µM | - | nih.gov |

| 5-Nitro-pyrimidinecarboxamide 3n | Mtb ICL | ~45% inhibition at 10 µM | - | tandfonline.com |

Receptor Binding and Modulation Assays

In addition to inhibiting enzymes, this compound derivatives can exert their effects by binding to and modulating the function of cellular receptors. This interaction is typically studied using receptor binding assays, often employing radiolabeled ligands.

One area of active research is the cannabinoid receptor type 2 (CB₂), which is primarily expressed in immune cells and is a target for treating inflammatory conditions. A series of N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) derivatives were identified as CB₂ inverse agonists, and subsequent optimization led to pyrimidine-containing compounds with high binding affinity (Ki of 22–85 nM) and selectivity over the CB₁ receptor. nih.gov

Other G-protein coupled receptors (GPCRs) have also been targeted. A series of 3-substituted pyrimido[5,4-b]indole-2,4-diones were evaluated for their affinity to α₁-adrenoceptors using radioligand binding assays with [³H]prazosin. nih.gov The most potent derivative, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione (10) , displayed a very high affinity with a Ki value of 0.21 nM. nih.gov

Furthermore, pyrimidinecarboxamide derivatives have been developed as modulators for ligand-gated ion channels, such as the GABAₐ receptor. Specific derivatives have been designed to act as modulators of the GABAₐ α5 subtype, which is involved in cognitive processes. google.com These studies utilize binding assays with membranes from cells expressing the recombinant human GABAₐ α5β3γ2 receptor to determine the affinity and efficacy of the compounds. google.com

The following table summarizes the receptor binding affinities for selected pyrimidine derivatives.

| Derivative | Target Receptor | Binding Affinity (Ki) | Assay Type | Reference |

| Biamide Derivative 26 | Cannabinoid Receptor 2 (CB₂) | 22 nM | [³H] CP-55,940 Competition | nih.gov |

| Pyrimido[5,4-b]indole 10 | α₁-Adrenoceptor | 0.21 nM | [³H]prazosin Displacement | nih.gov |

| Pyrimido[5,4-b]indole 13 | α₁-Adrenoceptor | High Affinity, >10,000x selective | Radioligand Binding | nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization of 5 Pyrimidinecarboxamide

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity and selectivity of 5-pyrimidinecarboxamide derivatives are highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring and the carboxamide moiety. Research has shown that even minor chemical alterations can lead to significant changes in potency and target specificity.

For instance, in the development of inhibitors for p38 MAP kinase, a key enzyme in inflammatory responses, modifications to the this compound scaffold have been extensively explored. Studies have shown that the amide portion of the molecule often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents on the pyrimidine ring project into different regions of the binding site, where they can be tailored to achieve selectivity. For example, substituting the pyrimidine ring with different aryl groups can significantly influence selectivity over other closely related kinases. nih.gov

In the context of Aurora kinase inhibitors, another class of enzymes involved in cell division and a target for cancer therapy, SAR studies on pyrimidine derivatives have been instrumental. Replacing a carboxylate group on a substituent ring with a carboxamide or sulfonamide altered the compound's cellular activity and selectivity profile. nih.gov Specifically, for a series of ortho-chlorophenyl substituted pyrimidines, the introduction of a carboxamide at the B-ring (a substituent ring) was a key modification explored to improve properties. nih.gov

Similarly, in the pursuit of potent and selective PIM kinase inhibitors, another family of cancer-related kinases, modifications to a related 7-azaindole (B17877) scaffold, which shares features with pyrimidines, demonstrated the importance of substituents. The introduction of a chlorine atom at the 6-position of the 7-azaindole ring led to a significant increase in inhibitory potency and selectivity for PIM kinases. nih.govnih.gov This highlights a common strategy where halogen substituents are used to modulate electronic properties and occupy specific hydrophobic pockets within the target enzyme.

The following table summarizes the impact of key substituent modifications on the activity of pyrimidine-based inhibitors against various kinases.

| Target Kinase | Scaffold/Core | Substituent Modification | Impact on Activity/Selectivity | Reference |

| p38 MAP Kinase | 3,4-dihydropyrido[3,2-d]pyrimidone | Varied aryl substituents | Development of potent and highly selective inhibitors. nih.gov | nih.gov |

| Aurora Kinase | Pyrimidine | Replacement of B-ring carboxylate with carboxamide | Altered cellular activity and selectivity. nih.gov | nih.gov |

| PIM Kinase | 7-Azaindole | 6-chloro substitution | Significant increase in potency and selectivity. nih.govnih.gov | nih.govnih.gov |

| ZAP-70 Kinase | Imidazo[1,2-c]pyrimidine-8-carboxamide | Modifications to the 5-benzylamino group | Led to potent and highly selective inhibitors over related Syk kinase. nih.gov | nih.gov |

These examples underscore the principle that systematic modification of substituents on the this compound core and related heterocyclic systems is a powerful tool for fine-tuning biological efficacy and achieving the desired selectivity for a specific therapeutic target.

Pharmacophore Elucidation and Identification of Key Structural Requirements for Activity

Pharmacophore modeling is an essential tool in drug discovery that identifies the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com For this compound derivatives, elucidating the pharmacophore helps in understanding the crucial structural requirements for their biological activity and guides the design of new, more potent analogs. A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. dovepress.com

In the context of protein kinase inhibitors, the this compound scaffold often serves as a hinge-binding motif. The pyrimidine nitrogen atoms and the amide group are key pharmacophoric features, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction anchors the inhibitor in the ATP-binding site.

For p38 MAP kinase inhibitors, a common pharmacophore model derived from various inhibitors, including pyrimidine-based compounds, reveals several key features:

A hydrogen bond acceptor feature that interacts with the backbone NH of Met109 in the hinge region. scienceopen.comnih.gov

A hydrophobic pocket that accommodates a substituted phenyl ring. scienceopen.com

A second hydrophobic region that can be occupied by various groups, influencing selectivity.

A hydrogen bond donor or acceptor feature that interacts with key residues like Asp168 in the DFG loop. scienceopen.comnih.gov

A generalized pharmacophore for kinase inhibitors often includes a heterocyclic core (like pyrimidine) for hinge binding, an adjacent aromatic ring that fits into a hydrophobic pocket, and a more distal substituent that can be modified to achieve selectivity. nih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems like the phenyl ring, while also offering hydrogen bonding capabilities, makes it a versatile component in pharmacophore design. mdpi.com

Studies on pyrazolo[1,5-a]pyrimidine-based PIM-1 inhibitors, which share a similar bicyclic core, have highlighted the importance of specific substituent patterns for their pharmacological properties. researchgate.net These studies, combining SAR and computational modeling, help to build a detailed pharmacophore model that can be used for virtual screening to identify new potential inhibitors. researchgate.netelsevierpure.com

The table below outlines the key pharmacophoric features identified for pyrimidine-based inhibitors targeting different kinases.

| Target Kinase | Key Pharmacophoric Features | Interacting Residues (Example) | Reference |

| p38 MAP Kinase | Hydrogen bond acceptor, two hydrophobic regions, hydrogen bond donor/acceptor | Met109, Asp168 | scienceopen.comnih.gov |

| General Kinases | Heterocyclic core for hinge binding, adjacent aromatic ring, distal substituent for selectivity | Hinge region backbone | nih.gov |

| PIM-1 Kinase | Specific substituent patterns on the pyrazolo[1,5-a]pyrimidine (B1248293) core | ATP-binding pocket | researchgate.net |

By understanding these essential structural requirements, medicinal chemists can more effectively design novel this compound derivatives with improved affinity and selectivity for their intended targets.

Scaffold Hopping Strategies in Pyrimidinecarboxamide Drug Design and Chemical Space Exploration